Cas no 113740-61-7 (Cetirizine EP Impurity B)

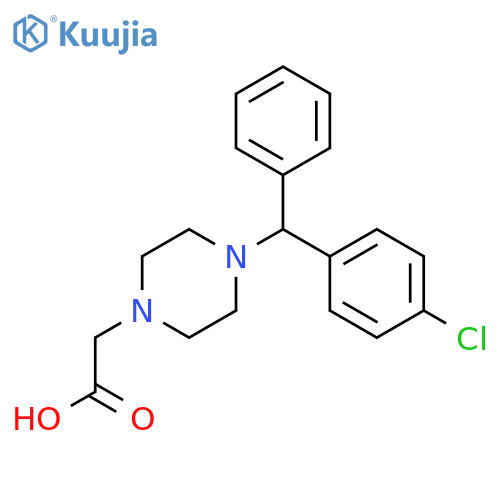

Cetirizine EP Impurity B structure

商品名:Cetirizine EP Impurity B

Cetirizine EP Impurity B 化学的及び物理的性質

名前と識別子

-

- iperazineacetic acid, 4-[(4- chlorophenyl)phenylmethyl]-

- 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid

- 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid

- CETIRIZINE DIHYDROCHLORIDE IMPURITY B

- De(carboxymethoxy) Cetirizine Acetic Acid

- Cetirizine EP Impurity B

- Cetirizine impurity B HCl

- Cetirizine Impurity B 2HCL

- CETIRIZINE HYDROCHLORIDE IMPURITY, CETIRIZINE ACETIC ACID- [USP IMPURITY]

- CETIRIZINE DIHYDROCHLORIDE IMPURITY B [EP IMPURITY]

- UNII-8AO4AEB0V4

- (RS)-2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ACETIC ACID

- Levocetirizine Impurity 3

- 113740-61-7

- (+/-)-2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ACETIC ACID

- DB-329270

- [4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]acetic acid

- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride

- Cetirizine acetic acid

- Q27270117

- SCHEMBL4136017

- Cetirizine Impurity B

- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic acid

- 8AO4AEB0V4

-

- インチ: InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24)

- InChIKey: NBQBQRKLQXVPIS-UHFFFAOYSA-N

- ほほえんだ: C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

計算された属性

- せいみつぶんしりょう: 344.129156g/mol

- ひょうめんでんか: 0

- XLogP3: 1.2

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 回転可能化学結合数: 5

- どういたいしつりょう: 344.129156g/mol

- 単一同位体質量: 344.129156g/mol

- 水素結合トポロジー分子極性表面積: 43.8Ų

- 重原子数: 24

- 複雑さ: 398

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

Cetirizine EP Impurity B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR009802-10mg |

iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |

113740-61-7 | 98% | 10mg |

$38.00 | 2025-02-13 | |

| Aaron | AR009802-100mg |

iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |

113740-61-7 | 98% | 100mg |

$152.00 | 2025-02-13 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B73603-20mg |

2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid |

113740-61-7 | ,HPLC≥98% | 20mg |

¥1200.00 | 2022-10-18 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B73603-100mg |

2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid |

113740-61-7 | ,HPLC≥98% | 100mg |

¥3600.00 | 2022-10-18 | |

| Ambeed | A1157056-250mg |

2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid |

113740-61-7 | 98% | 250mg |

$668.0 | 2024-04-26 | |

| Aaron | AR009802-25mg |

iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |

113740-61-7 | 98% | 25mg |

$56.00 | 2025-02-13 | |

| Aaron | AR009802-50mg |

iperazineacetic acid, 4-[(4- chlorophenyl)phenylMethyl]- |

113740-61-7 | 98% | 50mg |

$84.00 | 2025-02-13 |

Cetirizine EP Impurity B 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

113740-61-7 (Cetirizine EP Impurity B) 関連製品

- 3733-63-9(Decloxizine)

- 21319-53-9(1-Benzylpiperidine-2-carboxylic acid)

- 52395-99-0(Belarizine)

- 1170-02-1(Eddha)

- 4465-44-5(N-Trityl-L-Serine Methyl Ester)

- 40320-60-3(1-Benzhydrylazetidin-3-one)

- 1862-17-5(1-benzhydrylazetidin-3-ol)

- 841-77-0(1-(diphenylmethyl)piperazine)

- 17136-36-6(2-(Benzylamino)acetic acid)

- 18621-17-5(1-Benzhydrylazetidin-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:113740-61-7)Cetirizine EP Impurity B

清らかである:99%

はかる:250mg

価格 ($):601.0